1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone
Description
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is a chlorinated quinoline derivative featuring an ethanone (acetyl) group at the 3-position, a chlorine substituent at the 2-position, and an isopropyl group at the 8-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. This compound’s substitution pattern may influence its reactivity, solubility, and biological activity, particularly in comparison to structurally related analogs .
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-8H,1-3H3 |
InChI Key |
CQISFPWRKDVAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone can be achieved through regioselective O-alkylation. This involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . The reaction typically takes 20-45 minutes to complete .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
O-alkylation: This reaction is facilitated by silver nanoparticles and involves the formation of an ether bond.
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Silver Nanoparticles: Used as a catalyst for O-alkylation reactions.
DMSO (Dimethyl Sulfoxide): Commonly used as a solvent in these reactions.
Major Products
The major product formed from the O-alkylation reaction is 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone .
Scientific Research Applications
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroquinoline moiety is known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone and related compounds:
Physicochemical Properties
- Steric and Electronic Effects: The isopropyl group in this compound introduces significant steric bulk compared to simpler analogs like 1-(2-Chlorophenyl)ethanone. This may reduce solubility in polar solvents but improve binding to hydrophobic targets .
- Polarity: Compounds with hydroxyl groups (e.g., 1-(2-Chloro-3,6-dihydroxyphenyl)ethanone) exhibit higher polarity, making them more water-soluble but less membrane-permeable than chlorinated quinolines .
Research Findings and Challenges
- Structural Validation: Crystallographic studies using programs like SHELXL and ORTEP-3 have been critical in resolving the stereochemistry of complex quinoline derivatives, including this compound .
- Registry Conflicts: Confusion exists in chemical databases (e.g., CAS Registry) for compounds with similar formulas but distinct structures, such as 1-(2-Chloro-3,6-dihydroxyphenyl)ethanone and its analogs . Researchers must cross-validate data to avoid misidentification.
- Synthetic Accessibility: The synthesis of this compound requires precise control over substitution patterns, which is more challenging than synthesizing simpler chlorophenyl ethanones .
Biological Activity
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone, a compound belonging to the quinoline family, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol. Its structure features a chloro group at the second position and an isopropyl group at the eighth position of the quinoline ring, along with an ethanone functional group. The unique combination of these substituents may enhance its biological activity compared to other quinoline derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties. The presence of both chloro and carbonyl groups in this compound may contribute to its effectiveness against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been observed to induce apoptosis in specific cancer types, although further studies are needed to elucidate its mechanisms.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be crucial in therapeutic contexts where enzyme modulation is desired.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key similarities and differences:
| Compound Name | Structure Features | Similarity Level |
|---|---|---|
| 2-Chloroquinoline | Basic quinoline structure | High |
| 2-Chloro-6-methylquinoline | Methyl substitution at position 6 | Moderate |
| 2-Chloroquinoline-3-carbaldehyde | Aldehyde functional group | Moderate |
| 2-Chloro-8-methylquinoline | Methyl substitution at position 8 | Moderate |
| 2-Chloroquinoline-N,N-dimethylamide | Amide functional group | Low |
This table indicates that while there are compounds with similar structures, the unique combination of chloro and isopropyl groups in this compound may enhance its biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this specific compound:
- Antiproliferative Studies : In vitro assays have demonstrated that derivatives similar to this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported a reduction in viability by over 50% at concentrations around 10 μM.
- Mechanistic Investigations : Research has indicated that certain quinoline derivatives can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Understanding these mechanisms is critical for developing potential therapeutic agents.
- Synergistic Effects : Some studies have explored the synergistic effects of combining quinoline derivatives with existing anticancer drugs, suggesting that they may enhance overall efficacy while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
